molecular formula C8H5Br2ClO B14052621 2-CHLORO-2',4'-DIBromoacetophenone

2-CHLORO-2',4'-DIBromoacetophenone

Cat. No.: B14052621
M. Wt: 312.38 g/mol
InChI Key: AXZCJWIALCITSH-UHFFFAOYSA-N
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Description

2-CHLORO-2’,4’-DIBromoacetophenone is an organic compound with the molecular formula C8H5Br2ClO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-2’,4’-DIBromoacetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method is the α-bromination of acetophenone using brominating agents such as pyridine hydrobromide perbromide . The reaction is carried out under controlled conditions, often involving acetic acid as a solvent and maintaining a specific temperature to achieve high yields.

Industrial Production Methods

Industrial production of 2-CHLORO-2’,4’-DIBromoacetophenone may involve similar bromination and chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-2’,4’-DIBromoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-CHLORO-2’,4’-DIBromoacetophenone involves its reactivity towards nucleophiles due to the presence of electron-withdrawing bromine and chlorine atoms. These substitutions make the carbonyl carbon more electrophilic, facilitating various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-2’,4’-DIBromoacetophenone is unique due to the specific positioning of the chlorine and bromine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-chloro-1-(2,4-dibromophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCJWIALCITSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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